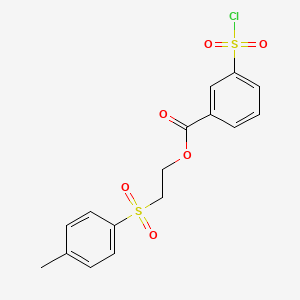










|
REACTION_CXSMILES
|
[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].S(Cl)(Cl)=O.[C:18]1([CH3:30])[CH:23]=[CH:22][C:21]([S:24]([CH2:27][CH2:28]O)(=[O:26])=[O:25])=[CH:20][CH:19]=1.C(N(CC)CC)C>ClCCl>[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([O:10][CH2:28][CH2:27][S:24]([C:21]1[CH:22]=[CH:23][C:18]([CH3:30])=[CH:19][CH:20]=1)(=[O:26])=[O:25])=[O:9])(=[O:4])=[O:3]
|


|
Name
|
|
|
Quantity
|
5.51 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)CCO)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
Excess thionyl chloride was distilled off at atmospheric pressure and finally at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give crude acid chloride
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with water (2×25 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through 1PS filter paper
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)OCCS(=O)(=O)C2=CC=C(C=C2)C)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |